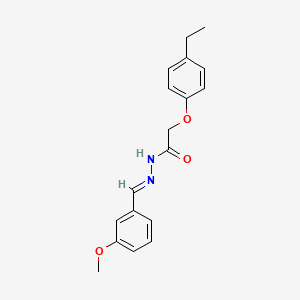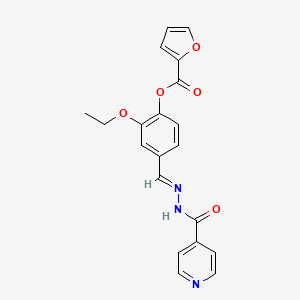
2-(4-ethylphenoxy)-N'-(3-methoxybenzylidene)acetohydrazide
Vue d'ensemble
Description
2-(4-ethylphenoxy)-N'-(3-methoxybenzylidene)acetohydrazide, also known as EMAH, is a novel compound with potential applications in scientific research.
Mécanisme D'action
The mechanism of action of 2-(4-ethylphenoxy)-N'-(3-methoxybenzylidene)acetohydrazide involves the inhibition of the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer. 2-(4-ethylphenoxy)-N'-(3-methoxybenzylidene)acetohydrazide has been shown to inhibit the phosphorylation of Akt and mTOR, leading to the activation of downstream apoptotic pathways. 2-(4-ethylphenoxy)-N'-(3-methoxybenzylidene)acetohydrazide has also been shown to induce DNA damage and inhibit DNA repair mechanisms, further contributing to its anti-cancer activity.
Biochemical and Physiological Effects
2-(4-ethylphenoxy)-N'-(3-methoxybenzylidene)acetohydrazide has been shown to exhibit low toxicity in normal cells and tissues, indicating its potential as a safe and effective anti-cancer agent. 2-(4-ethylphenoxy)-N'-(3-methoxybenzylidene)acetohydrazide has also been shown to exhibit anti-inflammatory activity, which may contribute to its therapeutic effects in cancer and other diseases.
Avantages Et Limitations Des Expériences En Laboratoire
2-(4-ethylphenoxy)-N'-(3-methoxybenzylidene)acetohydrazide is a relatively stable compound that can be easily synthesized in the laboratory. However, its low solubility in aqueous solutions may limit its use in certain experimental settings. Additionally, further studies are needed to determine the optimal dosage and administration of 2-(4-ethylphenoxy)-N'-(3-methoxybenzylidene)acetohydrazide for anti-cancer therapy.
Orientations Futures
Future research on 2-(4-ethylphenoxy)-N'-(3-methoxybenzylidene)acetohydrazide should focus on elucidating its precise mechanism of action and identifying potential synergistic effects with other anti-cancer agents. Additionally, further studies are needed to determine the efficacy of 2-(4-ethylphenoxy)-N'-(3-methoxybenzylidene)acetohydrazide in other types of cancer and to investigate its potential use in combination with other therapeutic modalities, such as radiation therapy and immunotherapy.
In conclusion, 2-(4-ethylphenoxy)-N'-(3-methoxybenzylidene)acetohydrazide is a promising compound with potential applications in scientific research, particularly in the field of cancer therapeutics. Its potent anti-cancer activity and low toxicity make it a promising candidate for further investigation and development.
Applications De Recherche Scientifique
2-(4-ethylphenoxy)-N'-(3-methoxybenzylidene)acetohydrazide has been shown to exhibit potent anti-cancer activity in vitro and in vivo. Studies have demonstrated that 2-(4-ethylphenoxy)-N'-(3-methoxybenzylidene)acetohydrazide induces cell cycle arrest and apoptosis in various cancer cell lines, including breast, lung, and colon cancer cells. 2-(4-ethylphenoxy)-N'-(3-methoxybenzylidene)acetohydrazide has also been shown to inhibit tumor growth and metastasis in mouse models of breast and lung cancer.
Propriétés
IUPAC Name |
2-(4-ethylphenoxy)-N-[(E)-(3-methoxyphenyl)methylideneamino]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3/c1-3-14-7-9-16(10-8-14)23-13-18(21)20-19-12-15-5-4-6-17(11-15)22-2/h4-12H,3,13H2,1-2H3,(H,20,21)/b19-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPYSLDGMEIRSFL-XDHOZWIPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OCC(=O)NN=CC2=CC(=CC=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=C(C=C1)OCC(=O)N/N=C/C2=CC(=CC=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-ethylphenoxy)-N-[(E)-(3-methoxyphenyl)methylideneamino]acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(5-bromo-2-thienyl)-2-{2-[(3-hydroxypropyl)amino]-1H-benzimidazol-1-yl}ethanone hydrobromide](/img/structure/B3862121.png)
![N-(2,5-dimethoxyphenyl)-2-[2-(2-fluorobenzylidene)hydrazino]-2-oxoacetamide](/img/structure/B3862127.png)
![2-(1-naphthyl)-N'-[(5-nitro-2-furyl)methylene]acetohydrazide](/img/structure/B3862136.png)

![2-(1-cyclopentyl-4-{[4-(1-pyrrolidinylmethyl)-2-thienyl]methyl}-2-piperazinyl)ethanol](/img/structure/B3862149.png)
![N'-{[1-(2,4-dichlorobenzyl)-1H-indol-3-yl]methylene}-2-(5-phenyl-2H-tetrazol-2-yl)acetohydrazide](/img/structure/B3862157.png)
![2-[2-(4-ethoxybenzylidene)hydrazino]-N,N-diethyl-2-oxoacetamide](/img/structure/B3862175.png)
![2-(1H-benzimidazol-2-yl)-3-[4-(diethylamino)-2-isopropoxyphenyl]acrylonitrile](/img/structure/B3862180.png)


![N-(4-methoxyphenyl)-N-(2-oxo-2-{2-[4-(3-thietanyloxy)benzylidene]hydrazino}ethyl)benzenesulfonamide](/img/structure/B3862207.png)
![phenyl(4-pyridinyl)methanone O-{[(4-chlorophenyl)amino]carbonyl}oxime](/img/structure/B3862220.png)
![3-nitrobenzaldehyde [2,6-bis(dimethylamino)-4-pyrimidinyl]hydrazone](/img/structure/B3862227.png)
